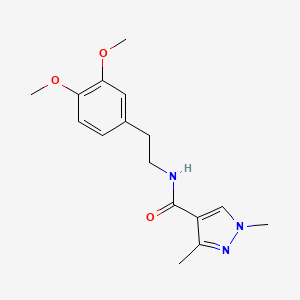

N-(3,4-二甲氧基苯乙基)-1,3-二甲基-1H-嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a carboxamide group and a 3,4-dimethoxyphenethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxamide group, and a 3,4-dimethoxyphenethyl group. The exact spatial arrangement of these groups could significantly impact the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, while the carboxamide group could participate in various acid-base or nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Alzheimer’s Disease Treatment

The compound has been used in the preparation of a medicine for resisting Alzheimer’s disease. It can bind with alpha7nAChR, the same binding site as bungatotoxin. The compound has shown good anti-inflammatory activity and has a neuroprotective effect. It can directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid .

Anticancer Agent

The compound has been used in the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups. These derivatives have shown cytotoxicity profiles on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .

Antioxidant Properties

The compound has demonstrated antioxidant properties. It has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.

Neuroprotective Effect

The compound has shown a remarkable improvement in the toxicity of the nerve cells of the primary SD rat, indicating a neuroprotective effect .

Improvement of Learning and Memory Ability

The compound has been shown to effectively improve the learning ability and the memory ability of experimental animals .

Research Use

The compound is used in research for studying its properties and potential applications in various fields .

安全和危害

未来方向

作用机制

Target of Action

A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a cytokine involved in cell differentiation, embryogenesis, and development .

Mode of Action

Based on the action of the structurally similar compound tjn-331, it may act by suppressing the production of tgf-β1 . This could potentially lead to a decrease in the proliferation of certain cells, such as those in the renal mesangial area .

Biochemical Pathways

Given the potential inhibition of tgf-β1, it could impact pathways related to cell proliferation and differentiation .

Result of Action

Based on the action of the structurally similar compound tjn-331, it may prevent increases in the mesangial matrix index and the number of nuclei per glomerular cross-section .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHRVJDUITXKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)

![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)

![2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2781711.png)